molecular formula C15H34P2 B3338406 1,3-Bis(DI-I-propylphosphino)propane CAS No. 91159-11-4

1,3-Bis(DI-I-propylphosphino)propane

Cat. No.: B3338406
CAS No.: 91159-11-4
M. Wt: 276.38 g/mol
InChI Key: QRPNDOFSVHOGCK-UHFFFAOYSA-N
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Description

1,3-Bis(DI-I-propylphosphino)propane is an organophosphorus compound with the molecular formula C15H34P2. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it useful in coordination chemistry and catalysis .

Biochemical Analysis

Biochemical Properties

1,3-Bis(DI-I-propylphosphino)propane is known to act as a catalyst for the cross-methylation of aryl chlorides using stabilized dimethylaluminum or dimethylgallium reagents . It is also used in base-free olefin arylation and for the efficient carbonylation of aryl chlorides .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a catalyst in biochemical reactions. It facilitates the cross-methylation of aryl chlorides, a process that involves the transfer of a methyl group from one molecule to another . This can lead to changes in the properties of the target molecule, potentially influencing its activity or function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(DI-I-propylphosphino)propane can be synthesized through the reaction of 1,3-dibromopropane with diisopropylphosphine in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(DI-I-propylphosphino)propane undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Bis(DI-I-propylphosphino)propane is widely used in scientific research due to its ability to form stable complexes with transition metals. Some applications include:

    Catalysis: It is used as a ligand in catalytic reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.

    Coordination Chemistry:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(DI-I-propylphosphino)propane is unique due to its isopropyl groups, which provide steric hindrance and influence the electronic properties of the metal complexes it forms. This can lead to different reactivity and selectivity in catalytic reactions compared to similar compounds .

Properties

IUPAC Name

3-di(propan-2-yl)phosphanylpropyl-di(propan-2-yl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34P2/c1-12(2)16(13(3)4)10-9-11-17(14(5)6)15(7)8/h12-15H,9-11H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPNDOFSVHOGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(CCCP(C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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